4-(2-Pyridyl)benzonitrile
Description
Significance in Contemporary Chemical and Materials Science
The importance of 4-(2-Pyridyl)benzonitrile in modern science stems from its application as a versatile building block and a functional material in its own right. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of specialized chemicals.
Key Research Applications of this compound
| Field | Application | Research Finding |
|---|---|---|
| Materials Science | Liquid Crystals | Derivatives of this compound have been synthesized and shown to exhibit liquid crystalline phases, such as nematic and columnar phases. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Benzonitrile (B105546) derivatives are explored for their thermally activated delayed fluorescence (TADF) properties, with some showing potential as blue emitting materials. rsc.org | |
| Organic Synthesis | Synthetic Intermediate | It serves as a precursor for more complex molecules in the pharmaceutical and agrochemical industries. |
| Cross-Coupling Reactions | It can be synthesized via Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net |
| Coordination Chemistry | Ligand Synthesis | The pyridine (B92270) nitrogen atom allows it to act as a ligand, forming coordination complexes with metal ions. acs.orgresearchgate.net |
In materials science, derivatives of this compound have been investigated for their use in liquid crystals. rsc.org Specific derivatives have been shown to form different liquid crystal phases depending on the length of attached alkyl chains. rsc.org Furthermore, these types of compounds are being studied for their photophysical properties, with some demonstrating potential as blue-emitting materials for use in Organic Light-Emitting Diodes (OLEDs). rsc.org The development of efficient blue emitters is a significant challenge in OLED technology. google.com
In the realm of synthetic chemistry, this compound is a valuable intermediate. Its synthesis is often achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which connects a pyridine-based nucleophile with a benzonitrile-based electrophile. nih.gov The compound itself can then undergo further reactions at either the pyridine or benzonitrile end to build more elaborate molecular architectures.
The pyridine moiety also allows this compound and its derivatives to function as ligands in coordination chemistry. acs.org They can bind to metal centers to form coordination complexes, which have applications in catalysis and as new types of functional materials. researchgate.nettandfonline.com The specific structure of the ligand influences the geometry and properties of the resulting metal complex. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRFUCSFRRPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185899 | |
| Record name | 4-(2-Pyridyl)benzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32111-34-5 | |
| Record name | 4-(2-Pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32111-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(2-Pyridyl)benzonitrile | |
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| Record name | 4-(2-Pyridyl)benzonitrile | |
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| Record name | 4-(2-pyridyl)benzonitrile | |
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| Record name | 4-(2-PYRIDYL)BENZONITRILE | |
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Synthetic Methodologies and Mechanistic Investigations for 4 2 Pyridyl Benzonitrile
Established Synthetic Pathways
Established synthetic pathways for 4-(2-Pyridyl)benzonitrile primarily rely on powerful bond-forming reactions that have become cornerstones of modern organic synthesis.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds like this compound. nih.govrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. The three most common types of palladium-catalyzed cross-coupling reactions applicable to the synthesis of this compound are the Suzuki, Stille, and Negishi couplings.
The Suzuki coupling reaction utilizes an organoboron reagent, such as a boronic acid or ester, which reacts with an organic halide. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of a pyridylboronic acid with a 4-halobenzonitrile or a 4-cyanophenylboronic acid with a 2-halopyridine. A key advantage of the Suzuki reaction is the use of organoboron compounds, which are generally stable and have low toxicity. wikipedia.org
The Stille coupling employs an organotin reagent (organostannane) as the coupling partner for the organic halide. wikipedia.orgsynarchive.com The synthesis of this compound via Stille coupling would involve reacting a pyridylstannane with a 4-halobenzonitrile or a 4-cyanophenylstannane with a 2-halopyridine. Organostannanes are stable to air and moisture, but a significant drawback is their high toxicity. wikipedia.org
The Negishi coupling makes use of an organozinc reagent, which is coupled with an organic halide. wikipedia.orgorganic-chemistry.org To synthesize this compound, a pyridylzinc halide could be reacted with a 4-halobenzonitrile, or a 4-cyanophenylzinc halide could be reacted with a 2-halopyridine. Organozinc reagents are highly reactive, which can be advantageous, but they are also more sensitive to air and moisture than organoboron or organotin compounds. wikipedia.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound
| Reaction | Organometallic Reagent | Organic Halide | Typical Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki Coupling | Pyridylboronic acid or 4-cyanophenylboronic acid | 4-Halobenzonitrile or 2-Halopyridine | Pd(PPh₃)₄, Pd(OAc)₂ | Stable and low toxicity of boron reagents | Requires a base for activation |
| Stille Coupling | Pyridylstannane or 4-cyanophenylstannane | 4-Halobenzonitrile or 2-Halopyridine | Pd(PPh₃)₄ | Air and moisture stable tin reagents | High toxicity of tin compounds |
| Negishi Coupling | Pyridylzinc halide or 4-cyanophenylzinc halide | 4-Halobenzonitrile or 2-Halopyridine | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity of zinc reagents | Sensitivity to air and moisture |
The reaction of organolithium compounds with nitriles is a classic method for the formation of ketones after hydrolysis. However, under certain conditions, these intermediates can participate in further reactions to form new heterocyclic structures. In the context of synthesizing pyridyl-substituted benzonitriles, the use of pyridyl lithium salts as nucleophiles to attack a benzonitrile (B105546) derivative is a potential pathway.
For instance, a lithiated pyridine (B92270), generated by treating a halopyridine with an organolithium reagent like n-butyllithium, can act as a potent nucleophile. The subsequent reaction with a benzonitrile derivative, such as 4-fluorobenzonitrile, could potentially lead to the desired product. However, the reaction can be complex, with the possibility of side reactions. For example, the deprotonation of a methylpyridine with a strong base like lithium diisopropylamide (LDA) can generate a carbanion that may attack the nitrile group or the aromatic ring of a substituted benzonitrile. mdpi.comresearchgate.net In some cases, this can lead to unexpected products, such as triarylmethane structures, through a substitution cascade. mdpi.comresearchgate.net
Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Various MCRs have been developed for the synthesis of substituted pyridines. nih.govdntb.gov.ua A plausible multicomponent strategy for the synthesis of a precursor to this compound could involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source.
For example, a one-pot reaction of 4-cyanobenzaldehyde, a ketone with an α-methylene group, and ammonium (B1175870) acetate (B1210297) could lead to the formation of a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. The choice of reactants and catalysts is crucial for the success of these reactions.
Table 2: Representative Components for a Multicomponent Synthesis of a this compound Precursor
| Aldehyde Component | Active Methylene Component | Nitrogen Source | Potential Catalyst |
|---|---|---|---|
| 4-Cyanobenzaldehyde | Acetophenone | Ammonium acetate | I₂ |
| 4-Cyanobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Montmorillonite K-10 |
| 4-Cyanobenzaldehyde | Malononitrile | Ammonium acetate | Piperidine |
A novel and intriguing approach to the synthesis of benzonitriles involves the transformation of a pyridine ring. A recently developed three-step strategy allows for the conversion of pyridines into benzonitriles. researchgate.netd-nb.info This method begins with the N-oxidation of the pyridine ring, followed by a photochemical deconstruction in the presence of an amine. researchgate.netd-nb.info This sequence generates a nitrile-containing butadiene intermediate. The final step is a formal Diels-Alder cycloaddition of this diene with an alkyne or alkene to construct the benzonitrile ring. researchgate.netd-nb.info This strategy provides a unique retrosynthetic disconnection for benzonitriles, starting from readily available pyridines.
Exploration of Novel Synthetic Routes
The development of more sustainable and efficient synthetic methods is a constant goal in organic chemistry. For the synthesis of this compound, this has led to the exploration of novel routes that avoid the use of transition metals.
Growing concerns about the cost and toxicity of transition metals have spurred the development of metal-free coupling reactions. nih.gov These methods often rely on different activation strategies to achieve the desired bond formation.
One such approach is the use of aryne chemistry . The reaction of an aryne, a highly reactive intermediate, with a suitable nucleophile can lead to the formation of biaryl compounds. A metal-free method for the synthesis of unsymmetrical biaryls involves the coupling of an aryne with a sulfinic acid salt. rsc.org
Photochemical methods also offer a promising avenue for metal-free biaryl synthesis. A novel approach involves the use of a temporary sulfonamide linker to tether two aryl groups, which then undergo a photochemical fusion to form the biaryl product with high regio- and chemoselectivity. nih.gov
Electrochemical synthesis represents another green and reagent-free approach to biaryl coupling. nih.gov Electrochemical oxidation of phenolic compounds can generate phenoxy radicals, which can then couple to form biaryl structures. nih.gov
Finally, pyridine-boryl radicals have been utilized in the reductive coupling of para-quinone methides with 4-cyanopyridines, providing access to pyridylated diarylmethanes in a metal-free manner. researchgate.net This radical-based approach showcases the potential of non-traditional bond-forming strategies.
Table 3: Overview of Novel Transition Metal-Free Approaches
| Approach | Key Intermediate/Reagent | Activation Method | Advantages |
|---|---|---|---|
| Aryne Chemistry | Aryne | Generation from an aryl precursor | Avoids transition metals |
| Photochemical Synthesis | Sulfonamide-linked aryl groups | Photochemical irradiation | High selectivity, traceless linker |
| Electrochemical Synthesis | Phenoxy radicals | Electrochemical oxidation | Reagent-free, environmentally friendly |
| Radical Coupling | Pyridine-boryl radicals | Radical generation from a diboron (B99234) reagent | Mild reaction conditions |
Photochemical Strategies for Benzonitrile Synthesis
Photochemical methods offer innovative routes for the synthesis of benzonitriles, often under mild conditions. goettingen-research-online.de These strategies harness light energy to drive reactions that might otherwise require harsh reagents or high temperatures.
One advanced strategy involves the photoelectrochemical conversion of dinitrogen (N₂) into benzonitrile. goettingen-research-online.de This process utilizes a rhenium(III) pincer complex that, upon reduction, forms a dinuclear N₂-bridged complex. researchgate.net Subsequent photochemical splitting of this complex generates terminal nitride species. goettingen-research-online.deresearchgate.net This light-driven N₂ cleavage is a critical step, and in the presence of an organic electrophile like benzoyl chloride and a Brønsted acid, selective nitrogen transfer occurs, leading to the formation of benzonitrile at mild potentials and ambient temperature. goettingen-research-online.de
Another significant approach is the visible-light-assisted synthesis of aryl nitriles from readily available starting materials like benzyl (B1604629) alcohols or methyl arenes. researchgate.net This method employs an organic photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). researchgate.net The catalyst initiates a single electron transfer (SET) from an azide (B81097) anion (N₃⁻) to generate a highly reactive azide radical (N₃•). This radical then abstracts a hydrogen atom from the substrate, initiating a sequence of reactions that ultimately yields the aryl nitrile. researchgate.net
These photochemical strategies represent a move towards more sustainable and efficient chemical synthesis, providing novel pathways for constructing the benzonitrile moiety. goettingen-research-online.deresearchgate.net
Mechanistic Elucidation of Synthetic Transformations
Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and expanding their scope. The formation of this compound and related structures involves a variety of reaction types, from organometallic additions to complex rearrangements.
Organolithium reagents are powerful nucleophiles used to form new carbon-carbon bonds by reacting with nitriles. chemistrysteps.comyoutube.com The reaction mechanism begins with the nucleophilic addition of the organolithium's carbanion to the electrophilic carbon of the polar carbon-nitrogen triple bond in the nitrile. chemistrysteps.comchemistrysteps.com
This addition breaks the pi bond and forms a negatively charged imine intermediate, often referred to as an imine anion or an iminium salt. chemistrysteps.comyoutube.com A key feature of this intermediate is that it is generally unreactive towards a second nucleophilic addition, which would result in an unstable species with two negative charges on the nitrogen atom. chemistrysteps.com The reaction pauses at this stage until a proton source is introduced, typically during an aqueous workup. youtube.comquimicaorganica.org The addition of water or acid protonates the nitrogen, yielding a neutral imine. youtube.com This imine is subsequently hydrolyzed in the aqueous medium to produce the final ketone product. chemistrysteps.com This two-step sequence of addition followed by hydrolysis is a characteristic transformation of nitriles with both organolithium and Grignard reagents. chemistrysteps.com
Catalysts and additives play a pivotal role in directing reaction pathways, increasing efficiency, and enabling transformations that would otherwise be unfeasible. In the synthesis of biaryl nitriles like this compound, transition metal catalysts are particularly important.
Palladium- and Nickel-catalyzed cross-coupling reactions, such as the Suzuki, Kumada, and Negishi reactions, are standard methods for constructing the biaryl framework. rsc.org These reactions are fundamental for creating the C-C bond between the pyridine and benzonitrile rings. For instance, the synthesis of o-tolyl benzonitrile (OTBN), a key intermediate for various pharmaceuticals, heavily relies on these catalytic systems. rsc.org
In other synthetic routes, catalysts serve different functions. In the catalytic fast pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) with ammonia, a Ca(OH)₂/Al₂O₃ catalyst was found to be effective for the selective production of benzonitrile. mdpi.com The conditions could be tuned to favor either benzonitrile or terephthalonitrile. mdpi.com In photochemical reactions, organic photoredox catalysts like 4CzIPN are used to generate radical species under visible light irradiation, which then drive the desired chemical transformations. researchgate.net Bases are also common additives; for example, a base-promoted reaction between ynones and 2-aminobenzonitriles proceeds through an aza-Michael addition followed by intramolecular annulation without the need for a transition metal. cardiff.ac.uk
Table 1: Examples of Catalysts and Additives in Benzonitrile Synthesis
| Catalyst/Additive | Reaction Type | Substrate(s) | Product | Reference |
|---|---|---|---|---|
| Pd- or Ni-complexes | Suzuki, Kumada Coupling | Aryl halide/boronic acid | Biaryl Nitrile | rsc.org |
| 4% Ca(OH)₂/Al₂O₃ | Catalytic Pyrolysis | PET, Ammonia | Benzonitrile | mdpi.com |
| 4CzIPN | Photoredox Catalysis | Benzyl Alcohols, N₃⁻ | Aryl Nitrile | researchgate.net |
| K-t-BuO | Base-Promoted Annulation | Ynone, 2-Aminobenzonitrile | 4-Aminoquinoline | cardiff.ac.uk |
Intramolecular reactions, including rearrangements and cycloadditions, are powerful tools for constructing complex cyclic systems from linear precursors. The synthesis of fused benzonitrile systems can be achieved through thermally induced intramolecular Diels-Alder reactions. mdpi.com
This strategy has been demonstrated with 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles. mdpi.com In this inverse-electron-demand Diels-Alder reaction, the electron-deficient pyridazine (B1198779) ring acts as the diene, and the tethered alkyne side chain serves as the dienophile. The intramolecular nature of the reaction provides "entropic assistance," allowing it to proceed with unactivated dienophiles. mdpi.comresearchgate.net Upon heating, the [4+2] cycloaddition occurs, followed by the extrusion of N₂, to afford a fused aromatic benzonitrile. The reaction conditions and outcomes are sensitive to the structure of the linker between the diene and dienophile. mdpi.com
Table 2: Intramolecular Diels-Alder Reaction of 4-Pyridazinecarbonitriles
| Starting Compound | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(2-Propynyloxy)-4-pyridazinecarbonitrile | Bromobenzene, 150°C, 96 h | 2,3-Dihydro-7-benzofurancarbonitrile | 79% | mdpi.com |
| 3-(2-Butynylamino)-4-pyridazinecarbonitrile | 1,2,4-Trichlorobenzene, 180°C, 6 days | 7-Indolinecarbonitrile | 49% | mdpi.com |
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms and understanding the electronic structure of molecules and their intermediates. utrgv.edu DFT calculations provide insights into reaction pathways, transition state energies, and the stability of intermediates that may be difficult to observe experimentally. researchgate.net
In the context of benzonitrile synthesis, DFT has been used to investigate the Lewis acid-assisted C-CN bond activation by transition metal complexes. utrgv.edu These studies can model how a Lewis acid coordinates to the nitrogen of the nitrile group, increasing the electrophilicity of the nitrile carbon and accelerating subsequent reactions like reductive elimination. utrgv.edu
For molecules related to this compound, such as 3- and 4-pyridylacetonitriles, DFT calculations (using methods like B3LYP with a 6-311++G(d,p) basis set) have been employed to determine ground state structures, vibrational frequencies, and electronic properties. researchgate.net The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly valuable, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net DFT is also used to confirm the optimized geometry and frontier molecular orbital distributions of more complex derivatives. rsc.org
Table 3: Calculated Properties of Pyridylacetonitriles via DFT
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 3-Pyridylacetonitrile | -6.91 | -1.14 | 5.77 | researchgate.net |
| 4-Pyridylacetonitrile | -7.03 | -1.24 | 5.79 | researchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For 4-(2-pyridyl)benzonitrile, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
Based on the known chemical shifts for pyridine (B92270) and benzonitrile (B105546) derivatives, the expected ¹H NMR spectrum of this compound would show distinct signals for the protons on both the pyridine and benzene (B151609) rings. The pyridyl protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The benzonitrile protons would also resonate in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns (splitting of signals) would reveal the connectivity of the protons on each ring.
Similarly, the ¹³C NMR spectrum would exhibit characteristic signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of δ 110-120 ppm. The carbon atoms of the aromatic rings would resonate between δ 120-150 ppm, with the carbons attached to the nitrogen atom and the nitrile group showing distinct chemical shifts.
A comprehensive analysis of both ¹H and ¹³C NMR data, including chemical shifts, integration, and coupling constants, allows for the unambiguous assignment of all atomic positions within the this compound molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridyl H-3' | 7.2 - 7.4 | 120 - 122 |
| Pyridyl H-4' | 7.7 - 7.9 | 136 - 138 |
| Pyridyl H-5' | 7.3 - 7.5 | 124 - 126 |
| Pyridyl H-6' | 8.6 - 8.8 | 149 - 151 |
| Benzyl (B1604629) H-2/H-6 | 7.9 - 8.1 | 127 - 129 |
| Benzyl H-3/H-5 | 7.6 - 7.8 | 132 - 134 |
| Pyridyl C-2' | - | 155 - 157 |
| Benzyl C-1 | - | 145 - 147 |
| Benzyl C-4 | - | 112 - 114 |
| Nitrile C | - | 118 - 120 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.
For this compound, the IR and Raman spectra would be characterized by several key vibrational bands:
C≡N Stretch: A strong and sharp absorption band in the IR spectrum, typically between 2220 and 2240 cm⁻¹, is characteristic of the nitrile group. This vibration would also be observable in the Raman spectrum.
Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the pyridine and benzene rings.
Aromatic C=C and C=N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic rings. These are often complex and can be used to identify the substitution patterns of the rings.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to bands in the 1000-1300 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively.
A detailed analysis of the vibrational spectra, often aided by computational calculations, allows for the assignment of each observed band to a specific molecular motion, providing further confirmation of the molecule's structure and bonding.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the nitrile group.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur at shorter wavelengths. For this compound, these transitions would be associated with the extended π-system of the coupled pyridine and benzonitrile rings.
n → π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the nitrile group) to a π* antibonding orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions.
The solvent in which the spectrum is recorded can influence the positions of the absorption bands. A detailed analysis of the UV-Vis spectrum provides insights into the electronic structure and conjugation within the molecule.
Solid-State Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice.
An SC-XRD analysis of this compound would provide:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.
Conformation: The dihedral angle between the pyridine and benzonitrile rings, which indicates the degree of twisting between the two aromatic systems.
Unit Cell Parameters: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
Space Group: The symmetry of the crystal lattice.
This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.
Beyond the structure of a single molecule, SC-XRD also reveals how molecules pack together in the solid state. The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions.
For this compound, the analysis of the crystal packing would likely reveal the presence of:
π-π Stacking: Interactions between the electron-rich aromatic rings of neighboring molecules. These can be in a face-to-face or offset arrangement and play a significant role in stabilizing the crystal structure.
C-H···N Interactions: Weak hydrogen bonds can form between the hydrogen atoms on the aromatic rings and the nitrogen atoms of the pyridine ring or the nitrile group of adjacent molecules.
Dipole-Dipole Interactions: The polar nitrile group can lead to dipole-dipole interactions that influence the molecular packing.
Understanding these intermolecular interactions is crucial for explaining the solid-state properties of this compound, such as its melting point, solubility, and polymorphism. The study of the supramolecular architecture provides insights into how molecular recognition and self-assembly occur in the solid state.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. The compound's molecular formula is C₁₂H₈N₂. sielc.com This composition gives it a monoisotopic mass of 180.068748 g/mol and an average molecular weight of approximately 180.21 g/mol . epa.govuni.lu
In a typical mass spectrometry experiment using electron ionization (EI), the initial event is the removal of a single electron from the molecule to form a molecular ion (M•⁺). This ion, which is also a radical cation, is energetically unstable and can subsequently break apart into smaller, charged fragments and neutral species. chemguide.co.uk Only the charged particles are detected and plotted on the mass spectrum according to their mass-to-charge ratio (m/z). chemguide.co.ukuni-saarland.de For this compound, the molecular ion peak would be observed at an m/z value corresponding to its molecular mass.
Under softer ionization conditions, such as Electrospray Ionization (ESI), fragmentation is less extensive, and the molecule is often observed as a protonated species, [M+H]⁺, with an m/z of approximately 181.076. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be formed. uni.lu
Detailed research into the fragmentation of the closely related compound benzonitrile provides significant insight into the expected fragmentation pathways for this compound. nih.gov Studies have shown that a dominant fragmentation channel for benzonitrile upon ionization is the loss of a neutral hydrogen cyanide (HCN, 27 Da) or its isomer, hydrogen isocyanide (HNC). nih.gov This process leads to the formation of highly reactive benzyne (B1209423) radical cation (C₆H₄•⁺) fragments. nih.gov
Applying this precedent to this compound, a primary fragmentation pathway would involve the cleavage of the cyano group. The molecular ion (m/z 180) would likely undergo the loss of a neutral HCN molecule, resulting in a significant fragment ion.
Key Observed and Predicted Ions in the Mass Spectrum of this compound
The following table summarizes the significant ions that are expected to be observed in the mass spectrum of this compound under various ionization conditions.
| Ion Species | Formula | Mass-to-Charge Ratio (m/z) | Ionization Method | Description |
| Molecular Ion | [C₁₂H₈N₂]•⁺ | 180.07 | EI | The intact molecule with one electron removed. |
| Protonated Molecule | [C₁₂H₈N₂ + H]⁺ | 181.08 | ESI | The molecule with an added proton, common in soft ionization. uni.lu |
| Sodium Adduct | [C₁₂H₈N₂ + Na]⁺ | 203.06 | ESI | The molecule associated with a sodium ion. uni.lu |
| Fragment Ion | [C₁₁H₈N]⁺ | 154.07 | EI | Resulting from the loss of a neutral cyanide radical (•CN). |
| Fragment Ion | [C₁₁H₇N]•⁺ | 153.06 | EI | Resulting from the loss of a neutral hydrogen cyanide molecule (HCN). |
Computational Chemistry and Electronic Structure of 4 2 Pyridyl Benzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. q-chem.com It is employed to determine the optimized geometry, electronic distribution, and orbital energies of 4-(2-Pyridyl)benzonitrile.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The molecule consists of a pyridine (B92270) ring and a benzonitrile (B105546) ring connected by a single carbon-carbon bond.
The key conformational feature is the dihedral angle between the pyridine and benzene (B151609) rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, the molecule is not perfectly planar in its lowest energy state. DFT calculations, such as those performed with the B3LYP functional and a 6-311++G(d,p) basis set, typically predict a twisted conformation. mdpi.com The optimized geometric parameters provide a precise three-dimensional structure of the molecule. nih.gov
| Parameter | Typical Calculated Value |
|---|---|
| C-C (Benzene Ring) Bond Length | ~1.39 Å |
| C-C (Pyridine Ring) Bond Length | ~1.39 Å |
| C-N (Pyridine Ring) Bond Length | ~1.34 Å |
| C-C (Inter-ring) Bond Length | ~1.49 Å |
| C-C≡N Bond Length | ~1.45 Å |
| C≡N Bond Length | ~1.15 Å |
| Pyridine-Benzene Dihedral Angle | ~20-30° |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the HOMO is typically localized on the more electron-rich pyridine ring, while the LUMO is distributed over the electron-withdrawing benzonitrile moiety. This separation of frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap implies higher reactivity and lower kinetic stability. ajchem-a.com
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net
In this compound, the MEP map shows the most negative potential (red/yellow) localized around the nitrogen atoms of both the pyridine ring and the nitrile group, identifying them as the primary sites for electrophilic attack or coordination to metal ions. researchgate.net The hydrogen atoms of the aromatic rings exhibit a positive potential (blue), making them susceptible to nucleophilic attack. icm.edu.pl
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.de It examines charge transfer, hybridization, and delocalization of electron density through hyperconjugative interactions. rsc.org The analysis involves the study of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orguci.edu It allows for the prediction of electronic absorption spectra (UV-Vis), oscillator strengths, and the nature of electronic transitions. rsc.org
TD-DFT calculations for this compound can predict the wavelengths of maximum absorption (λmax) and identify the molecular orbitals involved in these electronic transitions. acs.org The primary low-energy transition is often characterized as a HOMO→LUMO excitation, which corresponds to an intramolecular charge transfer (ICT) from the pyridine moiety (donor) to the benzonitrile moiety (acceptor). chemrxiv.org This information is crucial for understanding the photophysical properties of the molecule and its potential use in applications like organic light-emitting diodes (OLEDs) or molecular sensors.
Theoretical Insights into Reactivity and Selectivity
Computational methods provide a framework for understanding the reactivity and selectivity of this compound. By combining insights from FMO, MEP, and NBO analyses, a comprehensive picture of its chemical behavior emerges.
The MEP map clearly identifies the nitrogen atoms as the most nucleophilic centers, making them the preferred sites for protonation or alkylation. jmaterenvironsci.com Conversely, the regions of positive potential on the aromatic rings are less reactive towards nucleophiles. FMO theory supports this, as an electrophilic attack would be driven by an interaction with the molecule's HOMO, which is concentrated on the pyridine ring. The nitrile group can also participate in reactions such as hydrolysis or reduction. The selectivity of these reactions can be predicted by analyzing the activation energies for different reaction pathways using DFT. mdpi.com
Photophysical Properties and Charge Transfer Phenomena
Solvatochromic Behavior and Environmental Effects on Emission
Solvatochromism describes the change in a substance's color—or more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. For molecules with a significant difference in dipole moment between their ground and excited states, an increase in solvent polarity typically leads to a stabilization of the more polar state.
In push-pull molecules like those containing pyridyl and benzonitrile (B105546) groups, the excited state generally possesses a larger dipole moment due to intramolecular charge transfer (ICT). Consequently, these compounds often exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. This phenomenon is attributed to the enhanced stabilization of the polar excited state by the polar solvent molecules, which lowers its energy level and thus the energy of the emitted photon. Studies on various pyrazoline derivatives and other push-pull dyes have demonstrated that photophysical properties like Stokes shift, fluorescence quantum yield, and decay rates can be correlated with solvent polarity parameters.
While specific solvatochromic data for 4-(2-Pyridyl)benzonitrile is not extensively documented, related compounds with cyanophenyl acceptor groups show significant excited-state symmetry breaking even in weakly polar solvents, indicating a high sensitivity to the solvent environment. nih.gov The nitrile stretching frequency in benzonitrile itself is known to be solvent-dependent, shifting in response to solvent polarity and hydrogen-bonding ability, which underscores the sensitivity of the cyano group to its microenvironment. nih.gov Therefore, this compound is expected to display positive solvatochromism, with its emission spectrum being red-shifted in more polar solvents.
Table 1: Expected Solvatochromic Shift in this compound
| Solvent | Relative Polarity (Increasing →) | Expected Emission Maximum (λem) | Expected Stokes Shift |
|---|---|---|---|
| Hexane | Low | Shorter Wavelength (e.g., Blue-shifted) | Smaller |
| Toluene | Low-Medium | ↓ | ↓ |
| Dichloromethane | Medium | ↓ | ↓ |
| Acetonitrile | High | ↓ | ↓ |
| Ethanol | High (Protic) | Longer Wavelength (e.g., Red-shifted) | Larger |
Intramolecular Charge Transfer (ICT) Characteristics
Upon photoexcitation, molecules with electron-donating and electron-accepting groups can undergo a significant redistribution of electron density, a process known as intramolecular charge transfer (ICT). In this compound, the benzonitrile moiety acts as the primary electron acceptor, facilitated by the electron-withdrawing nature of both the cyano group and the nitrogen atom in the pyridyl ring.
The efficiency and nature of the ICT state are central to the molecule's photophysical properties. In many donor-acceptor systems, excitation first leads to a locally excited (LE) state, which can then relax into a more stable, highly polar ICT state, especially in polar solvents. This relaxation process is often accompanied by geometric changes in the molecule.
The formation of an ICT state results in a substantial increase in the molecule's dipole moment upon excitation (μe) compared to its ground state dipole moment (μg). This change is a direct consequence of the spatial separation of charge, with electron density moving from the donor part to the acceptor part of the molecule.
The magnitude of this change can be estimated experimentally using solvatochromic plot methods, such as the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's polarity function. A larger slope in the Lippert-Mataga plot indicates a greater difference between the excited and ground state dipole moments (Δμ = μe - μg), signifying a more pronounced ICT character. For push-pull dyes, μe is typically larger than μg. mdpi.com Computational studies on analogous quadrupolar molecules with cyanophenyl acceptors have calculated excited state dipole moments on the order of 4.4 D, induced by an electric field, demonstrating the potential for significant charge redistribution. nih.gov
A specific and widely studied model of ICT is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com This model proposes that after initial excitation to a planar LE state, the molecule can undergo rotation around the single bond connecting the donor and acceptor moieties. mdpi.comnih.gov This twisting motion leads to a perpendicular conformation where the electronic coupling between the donor and acceptor is minimized, facilitating a near-complete charge transfer and forming a highly polar, stabilized TICT state. mdpi.comias.ac.in
Excitation Energy Transfer Mechanisms
Excitation energy transfer (EET) is a process where an excited donor molecule transfers its electronic excitation energy to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling mechanism, and Dexter Electron Transfer, which requires orbital overlap between the donor and acceptor.
In the context of a single molecule like this compound, EET is more relevant when discussing interactions between molecules in aggregates or in the solid state. If molecules pack closely, the excitation on one molecule can "hop" to a neighboring molecule before emission occurs. The efficiency of this transfer depends on factors like the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the molecules, and their relative orientation. nsf.gov In systems containing pyridyl and phenyl groups, the delocalized π-systems can facilitate such energy migration, potentially leading to emission from lower-energy aggregate or trap states, which can cause a red shift in the solid-state emission compared to the solution phase.
Luminescence Properties in Solution and Solid State
The luminescence of this compound is expected to differ significantly between the solution and solid states due to variations in molecular conformation and intermolecular interactions.
In solution, the molecule is relatively free to rotate and interact with solvent molecules. As discussed, its emission is likely to be sensitive to solvent polarity, showing a red shift and potentially a decrease in quantum yield in more polar solvents due to the stabilization of non-radiative ICT states. researchgate.net
In the solid state, molecular motions such as the twisting required for TICT state formation are typically restricted. This restriction can block non-radiative decay pathways, leading to enhanced emission, a phenomenon known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM). researchgate.netrsc.org However, strong intermolecular interactions, such as π-π stacking between the aromatic rings, can also lead to the formation of non-emissive or weakly emissive aggregates (excimers), causing fluorescence quenching. rsc.orgrsc.org The final solid-state emission properties are therefore a balance between the suppression of non-radiative decay through restricted motion and the introduction of new decay pathways through intermolecular coupling. researchgate.net
Derivatives of pyridyl-benzonitrile have been reported as good blue-emitting materials with emission bands in the 415–460 nm range. rsc.org Studies on similar pyridine-carbazole acrylonitrile (B1666552) isomers show that the emission wavelength and quantum yield are highly dependent on the substitution pattern and the physical state (solution vs. solid). nih.gov For example, some benzonitrile derivatives exhibit intriguing dual-state emission, with high quantum yields in both solution and the solid state, by controlling the molecular geometry to prevent quenching by π–π stacking. researchgate.net
Table 2: Summary of Luminescence Characteristics
| Property | In Dilute Solution | In Solid State |
|---|---|---|
| Governing Factors | Solvent Polarity, Intramolecular Motion (e.g., TICT) | Crystal Packing, Intermolecular Interactions (π-π stacking), Restriction of Intramolecular Motion |
| Expected Emission Wavelength | Variable (Solvatochromism); generally shorter than solid state (in nonpolar solvents) | Often red-shifted compared to solution due to aggregation effects (J-aggregates or excimers). rsc.org |
| Expected Quantum Yield (ΦF) | Can be high in nonpolar solvents; often decreases in polar solvents. | Can be higher than in solution (AIE/RIM) or lower (quenching). Highly dependent on crystal structure. researchgate.netrsc.org |
Coordination Chemistry and Metal Complexation of 4 2 Pyridyl Benzonitrile
Ligand Design and Coordination Modes
4-(2-Pyridyl)benzonitrile is a bifunctional ligand, meaning it possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. This dual-donor capability allows for a variety of coordination modes, making it a versatile building block in the construction of coordination compounds.
The pyridine nitrogen is a well-established and strong donor site in coordination chemistry. It readily coordinates to a wide range of metal ions, forming stable metal-ligand bonds. The nitrogen atom of the nitrile group, while generally a weaker donor than the pyridyl nitrogen, can also participate in coordination. Nitriles are classified as L-type ligands, which are neutral Lewis bases. wikipedia.org Their ability to coordinate is influenced by the electronic properties of the metal center and the presence of other ligands in the coordination sphere.
The dual-donor nature of this compound allows it to act as either a monodentate or a bidentate ligand. In its monodentate mode, it typically coordinates through the more basic pyridyl nitrogen. However, under certain conditions, coordination can also occur through the nitrile nitrogen.
The presence of two donor sites within the same molecule allows this compound to exhibit both chelating and bridging behavior.
Chelation: While true chelation to a single metal center is sterically hindered due to the rigid phenyl spacer between the pyridyl and nitrile groups, the ligand can participate in the formation of coordination polymers where it links two different metal centers.
Bridging Ligand: More commonly, this compound acts as a bridging ligand, connecting two metal centers. This can occur in a head-to-tail fashion, where the pyridyl nitrogen of one ligand coordinates to one metal center and the nitrile nitrogen of another ligand coordinates to a second metal center, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.
The specific coordination mode adopted by this compound is influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system used for synthesis, and the stoichiometry of the reactants.
Synthesis and Characterization of Metal Complexes
A wide variety of metal complexes incorporating this compound have been synthesized and characterized. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques.
This compound has been shown to form complexes with a broad range of transition metals. The coordination geometry around the metal center in these complexes varies depending on the metal's preferred coordination number and the steric and electronic properties of the ligands. Common geometries include tetrahedral, square planar, and octahedral.
For instance, copper(II) complexes have been synthesized, and their structures can vary from mononuclear to dinuclear paddle-wheel arrangements, depending on the other ligands present. mdpi.com Similarly, nickel(II) can form complexes with different geometries, such as square planar or octahedral, influenced by the ligand field. jscimedcentral.comiucr.org The synthesis of platinum(II) complexes with polypyridyl ligands, including derivatives of this compound, has also been reported, with some showing potential as cytotoxic agents. nih.gov
Table 1: Examples of Transition Metal Complexes with Pyridyl and Nitrile Ligands
| Metal Ion | Example Complex Type | Coordination Geometry | Reference |
|---|---|---|---|
| Copper(II) | [Cu₂(μ-Ac)₄(3-pyCN)₂] | Dinuclear Paddle-wheel | mdpi.com |
| Nickel(II) | [Ni(H₂O)₄(3-NCpy)₂]²⁺ | Octahedral | iucr.org |
| Platinum(II) | [PtCl₂(μ-tptz)PtClNCPh]Cl | Square Planar | nih.gov |
| Palladium(II) | PdCl₂(PhCN)₂ | Square Planar | wikipedia.org |
Note: This table provides examples with related pyridyl and nitrile ligands to illustrate the diversity of complexes formed.
Both homoleptic and mixed-ligand complexes of this compound can be prepared.
Homoleptic Complexes: These complexes contain only this compound as a ligand. However, due to the often weak coordinating nature of the nitrile group, true homoleptic complexes are less common.
Electronic Structure and Bonding in Metal Complexes
The electronic structure and bonding in metal complexes of this compound are of fundamental interest. The coordination of the ligand to a metal center can significantly alter the electronic properties of both the metal and the ligand.
The bonding in these complexes can be described using a combination of σ-donation and π-back-donation. The pyridyl nitrogen acts as a strong σ-donor. The nitrile group can also act as a σ-donor, and in some cases, particularly with electron-rich metal centers, it can also act as a π-acceptor ligand. unibo.it This π-back-donation involves the overlap of filled metal d-orbitals with the empty π* orbitals of the nitrile group. nih.gov
The nature of the metal-ligand bonding has a direct impact on the electronic spectra and electrochemical properties of the complexes. For example, ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions can be observed in the UV-Vis spectra. The energies of these transitions provide valuable information about the electronic structure of the complex. sciencepublishinggroup.comsciencepublishinggroup.com
Theoretical methods, such as density functional theory (DFT), have been employed to investigate the electronic structure and bonding in related metal-porphyrin and metal-phthalocyanine complexes, providing insights into orbital interactions and charge distribution. umb.eduresearchgate.net These computational approaches can also be applied to complexes of this compound to further elucidate the nature of the metal-ligand bond.
Spectroscopic Signatures of Metal Coordination
The formation of metal complexes with this compound is accompanied by distinct changes in its spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand bonding and the coordination environment.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies associated with the pyridine ring and the nitrile group of this compound are altered. A noticeable shift in the C≡N stretching frequency is a key indicator of the nitrile group's involvement in coordination. For instance, in organometallic nickel(II) benzonitrile (B105546) derivatives, a positive shift of 20–45 cm⁻¹ in the ν(C≡N) band is observed, suggesting a strengthening of the C≡N bond upon σ-coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. Coordination to a metal ion induces shifts in the proton and carbon signals of the pyridine and benzonitrile rings. The magnitude of these shifts can provide information about the coordination site and the electronic effects of the metal center on the ligand.
A summary of expected spectroscopic shifts upon metal coordination with this compound is presented in the interactive table below.
| Spectroscopic Technique | Observed Change upon Metal Coordination | Interpretation |
| Infrared (IR) | Shift in pyridine ring vibrations | Coordination through the pyridine nitrogen |
| Shift in ν(C≡N) of the nitrile group | Involvement of the nitrile group in coordination | |
| UV-Visible (UV-Vis) | Appearance of new absorption bands | Metal-to-Ligand Charge Transfer (MLCT) transitions |
| Shifts in π→π* transitions | Electronic perturbation of the ligand upon coordination | |
| NMR (1H, 13C) | Downfield or upfield shifts of proton and carbon signals | Change in the electronic environment of the ligand |
Applications of Metal Complexes
The unique electronic and structural features of metal complexes derived from this compound have led to their exploration in various fields, most notably in catalysis and chemical sensing.
Metal complexes of pyridyl-containing ligands are well-established catalysts for a range of organic transformations. While specific catalytic applications of this compound complexes are still an emerging area of research, related systems have shown significant promise. For instance, palladium(II) complexes with pyridine ligands have demonstrated high catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The electronic and steric properties of the pyridine ligand play a crucial role in the efficiency of these catalysts. The presence of the benzonitrile group in this compound could further modulate the catalytic activity by influencing the electron density at the metal center.
Research on related organometallic systems suggests that complexes of this compound could be effective in various catalytic cycles, including C-C and C-N bond formation reactions. The development of such catalysts is of great interest for the synthesis of complex organic molecules.
The photoluminescent properties of certain metal complexes make them suitable for applications in chemical sensing. The coordination of a specific analyte can lead to a measurable change in the fluorescence or phosphorescence of the complex, a phenomenon known as chelation-enhanced fluorescence (CHEF) or quenching.
Complexes of this compound with transition metals like zinc(II) or ruthenium(II) are potential candidates for fluorescent sensors. The pyridyl-benzonitrile ligand can be designed to selectively bind to target ions or molecules. Upon binding, the electronic structure of the complex is altered, leading to a change in its emission properties. This "turn-on" or "turn-off" fluorescent response can be used for the sensitive and selective detection of various analytes. The design of such sensors often involves tailoring the ligand structure to achieve high selectivity for the target species. The development of sensors based on this compound complexes is an active area of research with potential applications in environmental monitoring and biological imaging.
Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the understanding and utilization of intermolecular interactions to control the assembly of molecules into a crystalline solid. This compound's structure allows it to participate in several key non-covalent interactions that dictate its packing in the solid state, both with itself and with other molecules in co-crystals.
The two aromatic rings of this compound—the pyridine and the cyanophenyl group—are capable of engaging in significant aryl-aryl interactions, particularly π-π stacking. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In pyridyl-nitrile systems, offset face-to-face stacking is common, where the rings are parallel but slipped relative to one another. This arrangement helps to minimize electrostatic repulsion.
The electronic nature of the rings in this compound, both of which are relatively electron-deficient due to the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing nitrile group, influences the stacking geometry. These interactions play a crucial role in the stabilization of the crystal lattice. In related chloropyridine-carbonitrile structures, typical π-stacking parameters have been observed, which provide a model for the interactions expected for this compound. nih.gov These parameters include the centroid-to-centroid distance, the plane-to-centroid distance, and the ring offset or slippage. nih.gov Strong π-π stacking interactions are known to enable fast electron transportation within crystal structures, a property that is critical in the design of organic materials for electronics. rsc.org
| Parameter | 4-chloropyridine-2-carbonitrile nih.gov | 6-chloropyridine-2-carbonitrile nih.gov |
|---|---|---|
| Centroid-to-Centroid Distance | 3.813 (5) Å | 3.7204 (7) Å |
| Plane-to-Centroid Distance | 3.454 (4) Å | 3.41 (1) Å |
| Ring Offset (Slippage) | 1.615 (3) Å | 1.48 (2) Å |
The nitrogen atom of the pyridine ring in this compound is a potent hydrogen bond acceptor. This functionality is extensively exploited in the formation of co-crystals, particularly with hydrogen bond donors like carboxylic acids. saspublishers.com The resulting acid-pyridine supramolecular heterosynthon is one of the most robust and predictable interactions in crystal engineering. rdd.edu.iq In co-crystals with carboxylic acids, a strong O-H···N hydrogen bond is typically formed. nsf.gov
Designed Self-Assembly of Architectures
The principles of molecular recognition and self-assembly can be used to program molecules like this compound to form specific, well-defined supramolecular architectures. By combining it with complementary components, such as metal ions, extended polymeric networks or discrete, finite ensembles can be constructed.
In coordination chemistry, this compound can act as a monodentate or a bridging ligand. The pyridyl nitrogen readily coordinates to transition metal ions, while the nitrile nitrogen can also participate in coordination, though it is a weaker donor. This allows the molecule to function as a linker, connecting metal centers into extended coordination polymers or metal-organic frameworks (MOFs). frontiersin.orgmdpi.com
The geometry of the resulting architecture is dictated by the coordination preference of the metal ion and the connectivity of the ligand.
One-Dimensional (1D) Structures: If metal ions are linked by this compound ligands in a linear fashion, simple 1D chains can be formed. bohrium.com
Two-Dimensional (2D) Structures: Using metal ions that can accommodate multiple ligands in a planar arrangement (e.g., square planar), 2D grid-like sheets can be assembled. rsc.orgewha.ac.kr These layers can then stack upon each other, often interacting via π-π stacking, to form a 3D supramolecular array. researchgate.net
Three-Dimensional (3D) Structures: With metal ions that have octahedral or other non-planar coordination geometries, the ligands can extend in multiple directions, leading to the formation of robust 3D frameworks with porous structures. ewha.ac.krrsc.orgmdpi.com In many MOFs built from pyridyl-based ligands, the framework exhibits interpenetration, where multiple independent networks are intertwined. rsc.orgresearchgate.net
| Ligand Type | Metal Ion | Resulting Structure | Reference |
|---|---|---|---|
| Bipyridyl Ligands | Zn(II) | 1D Zig-zag Polymers | bohrium.com |
| 4'-Pyridyl-2,2':6',2''-terpyridine | Fe(II) | 2D Grid-like Framework | rsc.org |
| Pyridine-2,3-dicarboxylate and bpp | Cd(II) | Non-interpenetrating 3D Framework | rsc.org |
| Malonate and Bipyridyl Pillars | Zn(II) | 3D Pillared-layer Framework | ewha.ac.kr |
In addition to infinite polymers, this compound is a suitable building block for discrete, self-assembled supramolecular structures. This is typically achieved through metal-directed self-assembly, where the strict coordination geometry of a metal ion directs a specific number of ligands to arrange in a predictable fashion, forming closed structures.
By using ligands with defined angles and metal centers with specific coordination numbers (e.g., linear, square planar, or octahedral), a variety of shapes can be formed, such as molecular rectangles, trigonal prisms, or more complex cages. nih.govrsc.org For example, combining a 180° linear ligand with a 90° square planar metal complex can lead to the formation of a molecular square. The angled nature of this compound makes it a candidate for forming corners in such assemblies.
This ligand type can also be incorporated into macrocycles that form mechanically interlocked molecules like catenanes, which consist of two or more interlocked rings. The synthesis of such topologies often relies on template-directed methods. cas.cz
Templated Self-Assembly Strategies
Template-directed synthesis is a powerful strategy where a guest molecule or ion (the template) organizes a set of building blocks around itself, facilitating a reaction that would be entropically unfavorable otherwise. This approach is paramount in the synthesis of complex architectures like catenanes. scienceopen.com
The most common application of this strategy involving pyridyl-containing ligands is metal-ion templating. illinois.edu In a typical synthesis of a illinois.educatenane, a metal ion with a specific coordination geometry, such as tetrahedral Cu(I), is used. scienceopen.comillinois.edu An open-chain ligand containing two pyridyl units and a reactive group at each end will wrap around the metal template. A second, similar component is introduced, which also coordinates to the metal, creating a pre-assembled, threaded complex. A final ring-closing reaction on both components then covalently captures the interlocked structure. The reversibility of some coordination or covalent bond formation steps allows for "error-checking" during the assembly, leading to high yields of the thermodynamically most stable product, which is the desired catenane. scienceopen.comresearchgate.net The aromatic panels of the this compound ligand can further stabilize the templated intermediate through π-π stacking interactions before the final ring-closing step. scienceopen.com
Based on the comprehensive search for scholarly articles and research data, there is currently a lack of specific, in-depth research focusing on the role of This compound within the context of dynamic covalent and non-covalent systems in supramolecular chemistry.
While the individual components of the molecule—the pyridine ring and the benzonitrile group—are well-known to participate in a variety of supramolecular interactions, detailed studies explicitly detailing the behavior of this compound in forming dynamic covalent bonds or its specific self-assembly into complex non-covalent systems are not available in the retrieved search results.
General principles of supramolecular chemistry suggest that the pyridyl nitrogen of this compound could act as a hydrogen bond acceptor or a coordinating site for metal ions, and the nitrile group can also participate in hydrogen bonding or coordination. The aromatic rings are capable of engaging in π-π stacking interactions. These potential interactions could, in principle, allow the molecule to be a building block in larger supramolecular architectures.
However, without specific research findings, including experimental data and characterization of such systems, it is not possible to provide a thorough, informative, and scientifically accurate account as required by the instructions. No data is available to generate the mandated data tables concerning the dynamic covalent and non-covalent systems of this specific compound.
Therefore, the content for the following section cannot be generated at this time.
Supramolecular Chemistry and Self Assembly7.4. Dynamic Covalent and Non Covalent Systems
Functionalization and Derivatization Strategies for 4 2 Pyridyl Benzonitrile
Directed C-H Functionalization
Direct C-H functionalization is a powerful and atom-economical strategy for modifying complex molecules like 4-(2-pyridyl)benzonitrile, avoiding the need for pre-functionalized starting materials. nih.govexlibrisgroup.com The inherent electronic properties of the pyridine (B92270) and benzonitrile (B105546) rings, along with the directing capabilities of the nitrogen atom and the nitrile group, guide the regioselectivity of these reactions. nih.gov
The functionalization of the pyridine ring is challenging due to its electron-deficient nature. exlibrisgroup.comresearchgate.net The nitrogen atom typically directs electrophilic substitutions to the C3 and C5 positions (meta), while nucleophilic or radical attacks are favored at the C2, C4, and C6 positions (ortho and para). In this compound, the C2 position is already substituted. Therefore, functionalization of the pyridine ring would primarily target the C3, C4, C5, and C6 positions.
Transition-metal-catalyzed C-H activation often relies on a directing group to achieve high regioselectivity. The pyridine nitrogen atom in this compound can act as a coordinating atom for a metal catalyst, directing functionalization to the ortho C-H bond at the C3 position. Conversely, the pyridyl group can act as a directing group for the benzonitrile ring, favoring functionalization at the ortho C-H bond adjacent to the carbon-carbon bond linking the two rings.
Recent advancements have enabled selective meta and para-C-H functionalization of pyridines through various strategies, including the use of pyridine phosphonium (B103445) salts, photocatalysis, and temporary de-aromatization techniques. nih.govresearchgate.net These methods provide pathways to access isomers that are difficult to obtain through traditional methods. researchgate.net For instance, copper-catalyzed meta-selective C-H arylation has been reported for pyridine derivatives. researchgate.net
| Selectivity | Target Ring | Position(s) | Typical Strategy |
| Ortho | Pyridine | C3 | Transition-metal catalysis (N-coordination) |
| Ortho | Benzonitrile | C3' | Transition-metal catalysis (Pyridyl as directing group) |
| Meta | Pyridine | C3, C5 | Minisci-type reactions, Photocatalysis, Dearomatization-rearomatization nih.govnih.gov |
| Para | Pyridine | C4 | In situ transformation to pyridinium (B92312) salts researchgate.net |
Both radical and organometallic methodologies are pivotal in the C-H functionalization of pyridine-containing compounds.
Radical Approaches: Minisci-type reactions are a classic example of radical functionalization, typically leading to alkylation or acylation at the C2 and C4 positions of the pyridine ring. Photocatalytic methods have emerged as a mild and efficient way to generate radicals for C-H functionalization. nih.govnih.gov These reactions can be used for trifluoromethylation, perfluoroalkylation, and sulfonylation, often with high regioselectivity. researchgate.netnih.gov For this compound, these methods could introduce a variety of functional groups at the C4 and C6 positions of the pyridine ring. Catalyst-free, electron donor-acceptor (EDA) complex-mediated reactions have also been developed for the meta-selective sulfonylation of pyridines. researchgate.net
Organometallic Approaches: Palladium-catalyzed C-H arylation is a well-established method for forming biaryl linkages. nih.gov In the context of this compound, the pyridine nitrogen can direct a palladium catalyst to activate the C-H bond at the C3 position of the pyridine ring or the ortho position of the benzonitrile ring. nih.gov These transformations often employ an oxidant and a specific ligand to facilitate the catalytic cycle. The choice of ligand can be crucial for achieving the desired reactivity and selectivity. nih.gov Transition metal-stabilized ligand-based radicals represent another frontier, combining aspects of both organometallic and radical chemistry to achieve novel transformations. harvard.edu
Functional Group Interconversions of the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional handle that can be converted into a wide array of other functional groups, significantly diversifying the molecular scaffold. nih.govresearchgate.net
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts this compound into 4-(2-pyridyl)benzoic acid, a useful building block for synthesizing esters and amides. An amide intermediate is formed during this reaction. libretexts.org
Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.org This reaction would produce [4-(2-pyridyl)phenyl]methanamine, introducing a flexible and basic amino-methyl group.
Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. This would yield 2-(4-(2H-tetrazol-5-yl)phenyl)pyridine.
Addition of Organometallics: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after acidic workup. libretexts.org This provides a route to introduce various alkyl or aryl ketone functionalities.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |
| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) | 4-(2-Pyridyl)benzoic acid |
| Nitrile (-CN) | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | [4-(2-Pyridyl)phenyl]methanamine |
| Nitrile (-CN) | NaN₃, NH₄Cl | Tetrazole | 2-(4-(2H-Tetrazol-5-yl)phenyl)pyridine |
| Nitrile (-CN) | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(O)R) | (4-(2-Pyridyl)phenyl)(R)methanone |
Introduction of Other Functional Groups (e.g., Alkylation, Arylation)
Beyond the transformations of the nitrile group, other functional groups can be introduced onto the aromatic rings of this compound, primarily through C-H functionalization strategies as discussed previously.
Arylation: Palladium-catalyzed C-H arylation reactions are highly effective for introducing aryl groups. nih.gov Using the directing ability of the pyridine nitrogen, an aryl group could be installed at the C3 position of the pyridine ring or the ortho position of the benzonitrile ring. Diaryliodonium salts are often used as arylating agents in these transformations. nih.gov
Alkylation: Radical-mediated C-H alkylation, often under photocatalytic conditions, can introduce alkyl groups at the C4 and C6 positions of the pyridine ring. nih.gov These methods are advantageous for their mild conditions and tolerance of various functional groups.
These alkylation and arylation reactions significantly increase the structural complexity of the parent molecule, allowing for the fine-tuning of its electronic and steric properties for specific applications.
Synthesis of Biologically Active Derivatives
The this compound scaffold is a component of various biologically active molecules. Strategic derivatization is key to developing potent and selective therapeutic agents.
One area of interest is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. brieflands.com A series of quinazolin-4-one compounds bearing a methyl-benzonitrile substituent at the N-3 position have shown potent DPP-4 inhibitory activity. brieflands.com The this compound core can serve as a precursor to such molecules. For instance, the nitrile group could be reduced to an amine, which is then used as a handle to construct more complex heterocyclic systems.
Similarly, other nitrogen-containing heterocycles derived from nitrile precursors have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The conversion of the nitrile in this compound to an amidine or its participation in the construction of triazole or pyrimidine (B1678525) rings can lead to novel compounds with potential therapeutic value.
| Derivative Class | Potential Modification of this compound | Biological Target/Activity |
| Quinazolinone derivatives | Reduction of nitrile to amine, followed by cyclization reactions | DPP-4 Inhibition (Antidiabetic) brieflands.com |
| Triazoloisoquinolines | Reaction of a derivatized nitrile with hydroxylamine (B1172632) hydrochloride | Antimicrobial nih.gov |
| Benzofuroxan derivatives | Nucleophilic substitution reactions using amine-derivatized scaffold | Anticancer, Plant Growth Regulation mdpi.com |
Advanced Applications of 4 2 Pyridyl Benzonitrile and Its Derivatives
Medicinal Chemistry and Drug Discovery
The unique structural arrangement of 4-(2-Pyridyl)benzonitrile, featuring a pyridine (B92270) ring linked to a benzonitrile (B105546) moiety, provides a valuable scaffold in the field of medicinal chemistry. This structure combines key pharmacophoric elements that are instrumental in designing and developing novel therapeutic agents.
Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its efficacy, improve its pharmacokinetic profile, or reduce toxicity. ctppc.org The replacement of a pyridine ring with a benzonitrile group is a well-documented and effective application of this strategy. researchgate.netresearchgate.net
Benzonitriles are considered valuable bioisosteres for pyridines because they are similarly polarized and the nitrile group can effectively mimic the hydrogen-bond acceptor properties of the pyridine's nitrogen atom. researchgate.net This substitution can be particularly advantageous in structure-activity relationship (SAR) studies. researchgate.net One key benefit of this replacement is the potential to displace "unhappy water" molecules from a protein's binding site. When a water molecule is involved in bridging the interaction between a pyridine-containing drug and its biological target, replacing the pyridine with a benzonitrile can effectively expel the water molecule, which can lead to a favorable reduction in the entropy of binding and thus improve biological activity. researchgate.net
This ring replacement strategy allows medicinal chemists to access new types of derivatives from the large number of existing pyridine-containing drugs without needing to perform a complete de novo synthesis. researchgate.net
The nitrile group is a crucial pharmacophore found in over 30 FDA-approved drugs and plays a significant role in the mechanism of action for many inhibitors. nih.gov Its inclusion in a molecule like this compound can be pivotal for binding affinity and biological activity.
The nitrile pharmacophore often functions as a hydrogen bond acceptor, mimicking the carbonyl group of endogenous substrates and interacting with amino acid residues like serine or arginine in an enzyme's active site. nih.gov Furthermore, the strong dipole of the nitrile group facilitates polar interactions, allowing it to act as a bioisostere for hydroxyl or carboxyl groups. nih.gov The linear geometry and small molecular volume of the nitrile group enable it to fit well within binding pockets and tolerate mutations in the target protein. nih.gov
Structure-activity relationship studies on various compound series have highlighted the importance of the nitrile group's placement. For instance, in the development of xanthine (B1682287) oxidoreductase inhibitors, altering the position of the cyano group on a pyridyl ring was found to change the geometry of the aromatic rings, which could hamper the molecule's access to the target's gating region. nih.gov Similarly, SAR studies on mGlu₄ receptor modulators showed that while a 2-pyridyl group was a key fragment, modifications to its substitution pattern significantly impacted potency. nih.gov These findings underscore that the specific arrangement of the pyridine and benzonitrile moieties in this compound is critical for its interaction with biological targets, and any modification to either ring would be expected to significantly influence its inhibitory potential.
The this compound scaffold is a promising starting point for the development of novel enzyme inhibitors and receptor modulators. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous ligands for G protein-coupled receptors (GPCRs) and other targets. For example, derivatives containing a 2-pyridyl amide have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄). nih.gov Additionally, the 2-pyridone scaffold, a close relative of pyridine, has been successfully used to design agonists for the cannabinoid receptor type 2 (CB2R). mdpi.com
Simultaneously, the nitrile group is a key component in many enzyme inhibitors. For example, 2-cyano pyrrolidine-containing molecules like vildagliptin (B1682220) and saxagliptin (B632) are potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in diabetes treatment. nih.gov The nitrile group in these molecules is essential for their inhibitory activity. nih.gov
By combining the receptor-targeting potential of the pyridine ring with the enzyme-inhibiting capability of the nitrile group, derivatives of this compound can be explored as modulators for a wide range of biological targets, from GPCRs to enzymes involved in critical disease pathways.
This compound is widely utilized as a versatile intermediate and building block in organic synthesis. cymitquimica.com Its structure is valuable for constructing more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. cymitquimica.com The presence of both the pyridine ring and the reactive nitrile group allows for a variety of chemical transformations, making it a key component in the synthesis of dyes and luminescent materials as well. Its utility as a foundational chemical structure facilitates the development of diverse molecular libraries for screening and optimization in both pharmaceutical and agricultural research.
Materials Science
Beyond its applications in the life sciences, the electronic properties of the this compound scaffold have drawn interest in the field of materials science, particularly for optoelectronic applications.
Derivatives of benzonitrile are crucial components in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). rsc.org Specifically, molecules that combine an electron-donating unit (like carbazole) with an electron-accepting benzonitrile unit have been investigated as bipolar host materials. researchgate.net These materials are essential for fabricating high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net
The design of these molecules, often following a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D') structure, allows for the efficient harvesting of triplet excitons, which is critical for achieving high quantum efficiency in OLEDs. rsc.orgrsc.org The benzonitrile moiety serves as the electron-accepting core, which, when combined with suitable donor groups, facilitates the separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a key requirement for TADF materials.
Research into various carbazole-benzonitrile derivatives has demonstrated their potential in producing highly efficient OLED devices. The performance of these devices is a testament to the valuable electronic properties imparted by the benzonitrile core.
Table 1: Performance of OLEDs Using Benzonitrile-Based Host Materials This table presents representative data for OLEDs using derivatives related to the this compound scaffold, illustrating the potential of this class of materials.
| Host Material Type | Device Type | Max. External Quantum Efficiency (EQE) | Emission Color |
|---|---|---|---|
| Asymmetrical D-A-D* Benzonitrile | Non-doped OLED | 5.0% | - |
| Carbazole-Benzonitrile | Blue Phosphorescent OLED | 21.7% | Blue |
| Asymmetrical D-A-D* Benzonitrile | Non-doped OLED | 5.2% | Deep Red/NIR |
Data sourced from studies on advanced benzonitrile derivatives for OLED applications. researchgate.netlu.lv
Therefore, it is not possible to provide a detailed and scientifically accurate article on the following topics as they pertain to this compound:
Design of Polymeric Materials
The available scientific literature does not appear to contain research on the application of this specific compound in these advanced fields. To maintain the highest standards of accuracy and adhere to the strict instruction of not introducing information outside the explicit scope of the requested topics, the article cannot be generated.
It is important to note that the absence of published research in these specific areas does not necessarily preclude the potential of this compound in these applications, but rather indicates a lack of documented investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
